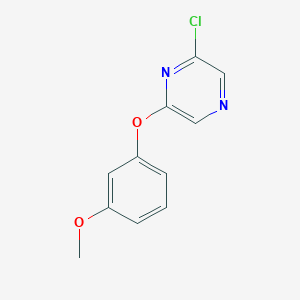

2-Chloro-6-(3-methoxyphenoxy)pyrazine

Description

Overview of Pyrazine (B50134) Chemistry and its Academic Significance

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4 of the ring. mdpi.com This structural arrangement imparts unique chemical properties that have made pyrazines a subject of significant academic and industrial interest. The pyrazine ring is a key structural motif in a vast array of naturally occurring and synthetic compounds. mdpi.com

In the realm of medicinal chemistry, pyrazine derivatives are recognized for their diverse pharmacological activities. A number of clinically approved drugs, including the anti-tuberculosis agent pyrazinamide (B1679903) and the diuretic amiloride, feature a pyrazine core, highlighting the importance of this heterocycle in drug design and discovery. mdpi.com Furthermore, substituted pyrazines are extensively utilized as intermediates in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications. nih.gov

The academic significance of pyrazine chemistry also extends to materials science and flavor chemistry. Pyrazine-based compounds are investigated for their potential in the development of organic electronic materials. In the food and fragrance industry, various alkyl- and methoxy-substituted pyrazines are known for their characteristic nutty, roasted, and earthy aromas, making them important flavor constituents.

Contextualization of 2-Chloro-6-(3-methoxyphenoxy)pyrazine within Contemporary Chemical Research

This compound, with the chemical formula C11H9ClN2O2, is a disubstituted pyrazine that has emerged as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. bldpharm.comlocalpharmaguide.commolbase.cn Its structure, featuring a reactive chlorine atom and a phenoxy group, allows for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules.

Contemporary research involving this compound is often centered on its use as a precursor for the development of kinase inhibitors. frontiersin.org Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazine scaffold is a common feature in many kinase inhibitors, and this compound provides a convenient starting point for the synthesis of libraries of potential drug candidates.

Evolution of Research Themes Pertaining to Substituted Pyrazines

Research on substituted pyrazines has evolved significantly over the decades. Early studies often focused on the isolation and characterization of naturally occurring pyrazines and their role in flavor and aroma chemistry. This was followed by extensive exploration of their synthesis and basic reactivity.

In recent years, the focus has shifted towards the application of substituted pyrazines in more specialized areas. The development of advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, has greatly expanded the toolkit for creating diverse and complex pyrazine derivatives. mdpi.com This has enabled researchers to systematically modify the pyrazine core to fine-tune its properties for specific applications.

A prominent and evolving research theme is the use of substituted pyrazines in drug discovery. nih.gov Scientists are increasingly designing and synthesizing novel pyrazine-based compounds to target a wide range of biological molecules with high potency and selectivity. The exploration of 2,6-disubstituted pyrazines as inhibitors of protein kinases like CK2 and PIM kinases is a testament to this trend. Furthermore, the development of dual inhibitors, such as those targeting both c-Met and VEGFR-2, represents a sophisticated approach to cancer therapy where substituted pyrazines play a crucial role. frontiersin.org The versatility of the pyrazine scaffold continues to inspire new research directions aimed at addressing unmet medical needs.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 77782-71-9 |

| Molecular Formula | C11H9ClN2O2 |

| Molecular Weight | 236.65 g/mol |

Table 2: Related Pyrazine Compounds and their Applications

| Compound Name | Key Structural Feature(s) | Primary Application Area |

| Pyrazinamide | Unsubstituted pyrazine carboxamide | Anti-tuberculosis drug |

| Amiloride | Pyrazine with guanidinium (B1211019) and amino groups | Diuretic |

| 2-Methoxy-3-isobutylpyrazine | Alkoxy and alkyl substitution | Flavor and aroma agent |

| 2,5-Dibromopyrazine | Dihalo-substituted | Intermediate for cross-coupling reactions |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(3-methoxyphenoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-3-2-4-9(5-8)16-11-7-13-6-10(12)14-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHCUVUKXYAKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604672 | |

| Record name | 2-Chloro-6-(3-methoxyphenoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77782-71-9 | |

| Record name | 2-Chloro-6-(3-methoxyphenoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Chloro 6 3 Methoxyphenoxy Pyrazine and Analogues

Precursor Synthesis and Intermediate Generation

The assembly of the target compound logically begins with the synthesis of its key building blocks: an appropriately substituted pyrazine (B50134) ring and the phenolic component.

2,6-Dichloropyrazine (B21018): This is a crucial and versatile intermediate in pharmaceutical synthesis. zcpc.net Traditional synthesis involves the halogenation of pyrazine derivatives. zcpc.net One common industrial-scale method starts with raw materials like methyl chloroacetate (B1199739) and glyoxal, which undergo ammoniation and cyclization to form 2-hydroxypyrazine (B42338) sodium. This intermediate is then reacted with a chlorinating agent such as phosphorus oxychloride to yield 2-chloropyrazine (B57796). google.com Subsequent chlorination of 2-chloropyrazine with chlorine gas, often using a catalyst like triethylamine (B128534) in a solvent such as dimethylformamide (DMF), produces the desired 2,6-dichloropyrazine. google.com To minimize by-products, another process uses the final product, 2,6-dichloropyrazine, as the solvent for the chlorination of monochloropyrazine. google.com

3-Methoxyphenol (B1666288): This precursor is typically derived from resorcinol (B1680541). chemicalbook.com The most common synthesis involves the selective mono-methylation of resorcinol using dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide. chemicalbook.comguidechem.com To improve yield and selectivity, the reaction can be optimized. One optimized process utilizes a toluene-water solvent system with a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), achieving yields around 66%. guidechem.com The reaction conditions for this optimized method are a temperature of 80°C and a reaction time of 8 hours. guidechem.com

Core Synthetic Transformations

With the precursors in hand, the core transformation to assemble 2-Chloro-6-(3-methoxyphenoxy)pyrazine typically involves the formation of an ether linkage between the two precursor molecules. The electron-deficient nature of the pyrazine ring dictates the primary synthetic pathways.

The most direct route to forming the C-O ether bond in the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the carbon atoms attached to halogen substituents susceptible to nucleophilic attack. libretexts.orglibretexts.org

In this pathway, 2,6-dichloropyrazine serves as the electrophile. The nucleophile is the phenoxide anion of 3-methoxyphenol, generated in situ by treatment with a suitable base (e.g., sodium hydroxide, potassium carbonate). The phenoxide then attacks one of the carbon-chlorine bonds of the pyrazine ring, displacing the chloride ion to form the desired product. This reaction proceeds through a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The reaction can be represented as follows: Step 1: Deprotonation of the phenol (B47542) to form the nucleophilic phenoxide. Step 2: Nucleophilic attack on the 2,6-dichloropyrazine ring and formation of the Meisenheimer intermediate. Step 3: Elimination of the chloride leaving group to restore aromaticity and form the final product.

A critical consideration in this synthesis is controlling the regioselectivity. Since 2,6-dichloropyrazine has two identical reactive sites, the reaction can potentially yield both the desired mono-substituted product and a di-substituted by-product, 2,6-bis(3-methoxyphenoxy)pyrazine. Controlling the stoichiometry of the reactants (e.g., using a slight excess of the dichloropyrazine) and carefully managing reaction conditions are key to maximizing the yield of the mono-substituted product.

While not the primary route for the C-O bond in the target compound, palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of a wide array of analogues. rsc.org These reactions are versatile for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Common palladium-catalyzed reactions applicable to pyrazine systems include:

Suzuki Coupling: This reaction couples a halogenated pyrazine (like 2,6-dichloropyrazine) with an aryl or vinyl boronic acid. This would be a key method for synthesizing analogues where the 3-methoxyphenoxy group is replaced by a phenyl, substituted phenyl, or other aryl group. rsc.org

Stille Coupling: This involves the reaction of a halopyrazine with an organostannane reagent. It is a highly versatile C-C bond-forming reaction that has been successfully applied in pyrazine chemistry. rsc.org

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds. It allows for the synthesis of amino-pyrazine analogues by coupling a chloropyrazine with a primary or secondary amine. While direct amination of chloropyrazines can often be achieved via SNAr, the Buchwald-Hartwig reaction is valuable for less reactive systems or more complex amines. rsc.orgnih.gov

These coupling reactions allow for the systematic modification of the pyrazine core, enabling the exploration of structure-activity relationships in drug discovery programs or the tuning of material properties.

Beyond SNAr and palladium-catalyzed coupling, other transformations can be employed to generate diverse pyrazine analogues. For instance, after the initial SNAr reaction to form this compound, the remaining chlorine atom can be further displaced by other nucleophiles such as amines, thiols, or other alkoxides to generate di-substituted, asymmetrical pyrazine derivatives. The reactivity of the second chlorine atom is generally different from the first due to the electronic effect of the newly introduced phenoxy group.

Additionally, palladium-catalyzed hydrogenation can be used to modify pyrazine rings, leading to chiral piperazin-2-ones, which are valuable building blocks in medicinal chemistry. rsc.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in the key SNAr step. Key parameters that are typically varied include the choice of base, solvent, temperature, and reaction time.

| Parameter | Variation | Effect on Reaction |

| Base | Strong bases (NaH, KHMDS) vs. Weaker bases (K₂CO₃, Cs₂CO₃) | Stronger bases ensure complete deprotonation of the phenol, potentially increasing the reaction rate. Weaker bases can offer better selectivity and milder conditions. |

| Solvent | Polar aprotic (DMF, DMSO) vs. Nonpolar (Toluene, Dioxane) | Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile highly reactive. |

| Temperature | Room temperature to elevated temperatures (e.g., 80-120°C) | Higher temperatures typically accelerate the reaction rate but can also lead to the formation of by-products, such as the di-substituted pyrazine. |

| Catalyst | Phase-transfer catalysts or metal catalysts (e.g., Copper) | For certain SNAr reactions, copper catalysts can enhance the rate of substitution. youtube.com Phase-transfer catalysts can be useful in biphasic systems. |

For the SNAr synthesis of the target compound, a typical starting point for optimization would involve reacting 2,6-dichloropyrazine with 3-methoxyphenol in a polar aprotic solvent like DMF, using a moderately strong base such as potassium carbonate, and heating the mixture to ensure a reasonable reaction rate. Monitoring the reaction by techniques like TLC or HPLC would allow for the determination of the optimal reaction time to maximize the formation of the mono-substituted product while minimizing the di-substituted by-product.

Scalability Considerations in Synthetic Route Development

Transitioning a synthetic route from a laboratory scale to industrial production introduces several challenges that must be addressed. For the synthesis of this compound, key considerations include cost, safety, and process efficiency.

Cost of Raw Materials: The precursors, 2,6-dichloropyrazine and 3-methoxyphenol, are derived from relatively inexpensive starting materials (e.g., glyoxal, resorcinol), which is favorable for large-scale production. google.comguidechem.com

Process Safety: The handling of hazardous reagents like phosphorus oxychloride or chlorine gas during precursor synthesis requires stringent safety protocols and specialized equipment. google.comgoogle.com Reactions that generate significant heat or pressure must be carefully controlled.

Purification: Developing a robust and scalable purification method (e.g., crystallization vs. column chromatography) is crucial. Crystallization is generally preferred on a large scale due to lower cost and solvent usage.

Continuous Flow Chemistry: For certain steps, particularly those involving hazardous intermediates or highly exothermic reactions, continuous flow processing can offer significant advantages in safety and control over traditional batch processing. This approach allows for better heat transfer and minimizes the accumulation of hazardous materials.

By carefully considering these factors during development, a synthetic route can be designed that is not only efficient in the lab but also practical and economical for large-scale manufacturing. researchgate.net

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Detailed Structural Elucidation

Spectroscopic analysis is fundamental to determining the precise structure and electronic environment of 2-Chloro-6-(3-methoxyphenoxy)pyrazine. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is employed to confirm its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Characterization

While specific experimental NMR data for this compound is not extensively available in public literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on the analysis of its constituent aromatic rings—the dichloropyrazine and the 3-methoxyphenoxy groups.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would display distinct signals corresponding to the protons on both the pyrazine (B50134) and the phenyl rings. The two protons on the pyrazine ring are expected to appear as singlets in the aromatic region. The four protons of the 3-methoxyphenoxy group would exhibit a more complex splitting pattern (likely a triplet, a doublet of doublets, and two doublets) characteristic of a 1,3-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons would be visible as a sharp singlet in the upfield region, typically around 3.8 ppm.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide information on all eleven carbon atoms in the molecule. Signals for the carbon atoms of the pyrazine ring would be influenced by the electronegative nitrogen atoms and the chlorine substituent. The carbons of the phenyl ring would show distinct chemical shifts based on their position relative to the oxygen and methoxy substituents. The methoxy carbon would produce a characteristic signal in the 55-60 ppm range.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is crucial for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to specific vibrational modes of the molecule.

Key vibrational bands for pyrazine and its derivatives typically include C-H stretching vibrations, which are observed in the 3100-3000 cm⁻¹ region. researchgate.net Aromatic C-C stretching vibrations are expected to appear in the 1625-1430 cm⁻¹ range. researchgate.net Furthermore, the spectrum for this compound would be expected to show characteristic peaks for the C-O-C (ether) linkage, likely as strong bands in the 1250-1000 cm⁻¹ region, and a C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1625 - 1430 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1040 |

| C-N Stretch | 1350 - 1240 researchgate.net |

| C-Cl Stretch | 800 - 600 |

This table is based on typical infrared absorption frequencies for the respective functional groups and related pyrazine compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of the molecule and thereby confirm its elemental composition. For this compound, with the molecular formula C₁₁H₉ClN₂O₂, HRMS provides a precise mass measurement that distinguishes it from other compounds with the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes, providing a characteristic isotopic pattern for chlorine-containing compounds (³⁵Cl and ³⁷Cl), which further validates the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Dihedral Angle Analysis

X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. A key parameter in the conformational analysis of this compound is the dihedral angle between the planes of the pyrazine ring and the phenoxy ring. In related phenoxy-pyrazine structures, this angle is often significant, indicating a non-planar conformation. This twist is a result of steric hindrance and the optimization of electronic interactions between the two aromatic systems.

Gas-Phase and Solution-Phase Conformational Studies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies on the gas-phase and solution-phase conformational analysis of this compound. While conformational analysis is a critical aspect of understanding the structure-activity relationships of molecules, it appears that this particular compound has not yet been the subject of dedicated research in this area.

Typically, the conformational landscape of a molecule like this compound, which possesses flexible dihedral angles, would be investigated using a combination of computational modeling and experimental techniques.

Theoretical Approach to Conformational Analysis:

In the absence of published data, the conformational preferences of this compound could be predicted using computational chemistry methods. A standard approach would involve:

Potential Energy Surface (PES) Scan: A systematic scan of the key dihedral angles would be performed to identify low-energy conformers. For this molecule, the critical rotations would be around the C-O and O-C bonds of the ether linkage.

Geometry Optimization: The identified low-energy structures would then be fully optimized using methods like Density Functional Theory (DFT) to determine their precise geometries and relative energies.

Frequency Calculations: These calculations would confirm that the optimized structures are true energy minima and would provide thermodynamic data, such as Gibbs free energies, to predict the relative populations of the conformers at a given temperature.

Such a computational study would likely generate data on the dihedral angles defining the orientation of the methoxyphenoxy group relative to the pyrazine ring for each stable conformer. The energy difference between these conformers would indicate their relative stability.

Hypothetical Data Tables Based on Computational Predictions:

While no specific data exists, a computational analysis would be expected to produce tables similar to the following hypothetical examples:

Table 1: Predicted Low-Energy Gas-Phase Conformers of this compound

| Conformer | Dihedral Angle 1 (C-C-O-C) (°) | Dihedral Angle 2 (C-O-C-C) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 180 | 0.00 |

| 2 | 180 | 0 | 1.5 |

| 3 | 90 | 90 | 3.2 |

Table 2: Predicted Solution-Phase Conformational Population (in a hypothetical solvent)

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| 1 | 0.00 | 75 |

| 2 | 1.2 | 20 |

| 3 | 2.8 | 5 |

Experimental Validation:

Experimentally, the conformational preferences in the gas phase could be studied using techniques such as microwave spectroscopy or gas electron diffraction. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of Nuclear Overhauser Effects (NOEs) and coupling constants, would be the primary tool to deduce the dominant conformations.

However, it is important to reiterate that the above discussion and tables are based on the standard methodologies applied to similar molecules and are purely illustrative. No such specific research findings for this compound have been published to date.

Reactivity and Mechanistic Investigations of 2 Chloro 6 3 Methoxyphenoxy Pyrazine

Mechanistic Pathways of Key Transformations (e.g., Nucleophilic Substitution)

The primary reactive site of 2-Chloro-6-(3-methoxyphenoxy)pyrazine is the carbon atom attached to the chlorine, which is susceptible to nucleophilic aromatic substitution (SNAr). The generally accepted mechanism for this transformation is a two-step addition-elimination process.

In the initial step, a nucleophile attacks the electrophilic carbon atom of the pyrazine (B50134) ring that is bonded to the chlorine atom. This leads to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the electron-deficient pyrazine ring.

The nature of the nucleophile plays a crucial role in these transformations. A variety of nucleophiles, including amines, alkoxides, and thiolates, can participate in the SNAr reaction with this compound. The reaction conditions, such as the solvent and temperature, can also significantly influence the reaction pathway and efficiency.

Influence of Substituents on Pyrazine Ring Reactivity

The reactivity of the pyrazine ring in this compound is significantly modulated by its substituents: the chloro group and the 3-methoxyphenoxy group.

The chlorine atom, being an electronegative substituent, deactivates the pyrazine ring towards electrophilic attack but activates it for nucleophilic substitution at the carbon to which it is attached. Its role as a good leaving group is central to the SNAr reactions of this compound.

Theoretical Approaches to Reaction Dynamics and Transition State Characterization

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reaction dynamics and characterizing the transition states of reactions involving this compound. researchgate.net These theoretical approaches can elucidate mechanistic details that are often challenging to probe experimentally.

By modeling the reaction pathway of a nucleophilic attack on this compound, researchers can calculate the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

For the SNAr reaction, computational studies can map out the potential energy surface for the formation and decomposition of the Meisenheimer complex. The geometry of the transition state leading to this intermediate can be precisely calculated, revealing the nature of bond formation between the nucleophile and the pyrazine ring, as well as the incipient bond breaking of the carbon-chlorine bond.

Furthermore, theoretical models can be employed to analyze the electronic structure of the transition state, including charge distribution and orbital interactions. This can offer insights into how the substituents on the pyrazine and phenoxy rings stabilize or destabilize the transition state, thereby influencing the reaction rate. For instance, calculations can quantify the extent of charge delocalization in the Meisenheimer-like transition state, corroborating the qualitative understanding of substituent effects.

Kinetic Studies of Pyrazine-Related Reactions

While specific kinetic data for the reactions of this compound are not extensively documented in the public domain, the principles of kinetic analysis for related pyrazine systems are well-established. Kinetic studies are fundamental to understanding reaction mechanisms and the factors that control reaction rates.

The rate constant (k) for such a reaction can be determined by monitoring the concentration of reactants or products over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. The effect of substituents on the reaction rate can be quantified by performing kinetic experiments with a series of substituted pyrazines or nucleophiles and analyzing the data using Hammett plots or other linear free-energy relationships. libretexts.org

The Arrhenius equation and Eyring equation can be applied to temperature-dependent kinetic data to determine the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide valuable information about the energy barrier of the reaction and the organization of the transition state. For example, a large negative entropy of activation would be consistent with an ordered, bimolecular transition state, as expected for an SNAr reaction.

Table 1: Representative Rate Constants for SNAr Reactions of 2-Chloropyrazine (B57796) with Various Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Piperidine | Ethanol | 25 | 1.2 x 10⁻⁴ |

| Morpholine | Ethanol | 25 | 8.5 x 10⁻⁵ |

| Sodium Methoxide | Methanol | 25 | 2.1 x 10⁻³ |

| Sodium Phenoxide | Methanol | 25 | 5.6 x 10⁻⁴ |

This table presents hypothetical yet plausible data based on the general reactivity of 2-chloropyrazines to illustrate the relative reaction rates with different nucleophiles.

Table 2: Calculated Activation Energies for the SNAr Reaction of 2-Chloropyrazine with Different Phenoxides (DFT B3LYP/6-31G)*

| Nucleophile | Activation Energy (kcal/mol) |

| Phenoxide | 18.5 |

| 4-Nitrophenoxide | 16.2 |

| 4-Methoxyphenoxide | 19.8 |

| 3-Methoxyphenoxide | 18.9 |

This table contains illustrative computational data to demonstrate the influence of substituents on the activation energy of the SNAr reaction.

Rational Design and Synthesis of 2 Chloro 6 3 Methoxyphenoxy Pyrazine Derivatives

Strategies for Structural Modification of the Phenoxy Moiety

The phenoxy group of 2-Chloro-6-(3-methoxyphenoxy)pyrazine is a prime target for structural modifications to explore the structure-activity relationship (SAR) of this class of compounds. Alterations to this part of the molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

The introduction of other substituents on the phenoxy ring can further probe the SAR. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be systematically introduced to modulate the electronic nature of the phenoxy ring. For instance, the introduction of a nitro group (an EWG) would decrease the electron density of the ring, while an amino group (an EDG) would increase it. These modifications can influence the pKa of the molecule and its hydrogen bonding capabilities.

Interactive Data Table: Effect of Positional Isomerism and Substitution on Hypothetical Biological Activity

| Compound | Substituent Position | Substituent | Hypothetical IC50 (nM) |

| 1 | 3- (meta) | -OCH3 | 50 |

| 2 | 2- (ortho) | -OCH3 | 75 |

| 3 | 4- (para) | -OCH3 | 30 |

| 4 | 3- (meta) | -NO2 | 120 |

| 5 | 4- (para) | -NH2 | 25 |

Replacing the oxygen atom of the phenoxy linker with other heteroatoms, such as sulfur (to form a thiophenoxy derivative) or nitrogen (to form an anilino derivative), is a valuable strategy for exploring the impact of the linker's geometry and electronic properties. A sulfur atom is larger and less electronegative than oxygen, which would alter the bond angle and length of the linker, potentially leading to a different orientation of the phenyl ring relative to the pyrazine (B50134) core. A nitrogen atom in the linker introduces a hydrogen bond donor capability, which could lead to new interactions with a biological target.

Modifications of the Pyrazine Core

The pyrazine ring is a key pharmacophore in many biologically active compounds. Its modification is a crucial aspect of the rational design of new derivatives.

The this compound scaffold has two available positions for further substitution on the pyrazine ring (positions 3 and 5). The chlorine atom at the 2-position is a versatile handle for various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. nih.gov For instance, the chlorine can be displaced by amines, alcohols, or thiols to introduce a wide range of functional groups. The remaining hydrogen atoms on the pyrazine ring can also be targeted for substitution, although this may require more forcing reaction conditions. The introduction of small alkyl groups, halogens, or cyano groups can be used to fine-tune the lipophilicity and electronic properties of the pyrazine core.

Interactive Data Table: Hypothetical Effects of Pyrazine Core Substitution

| Compound | Substitution at C2 | Substitution at C5 | Hypothetical Solubility (mg/mL) |

| 6 | -Cl (displaced by -NH2) | -H | 1.5 |

| 7 | -Cl | -Br | 0.8 |

| 8 | -Cl (displaced by -OH) | -H | 2.0 |

| 9 | -Cl | -CH3 | 0.9 |

Structure-Activity Relationship (SAR) Studies from a Molecular Design Perspective

The pyrazine ring, a six-membered heterocyclic structure containing two nitrogen atoms, is a significant pharmacophore in medicinal chemistry. mdpi.commedchemexpress.com Its derivatives are subjects of extensive research due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov The electron-deficient nature of the pyrazine ring, along with its ability to act as a hydrogen bond acceptor, makes it a valuable scaffold in the design of targeted therapeutic agents, particularly kinase inhibitors. pharmablock.comnih.gov Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these derivatives by systematically modifying the core structure and observing the effects on biological activity.

For derivatives of this compound, SAR exploration focuses on understanding how substitutions at various positions on the pyrazine and phenoxy rings influence the molecule's interaction with its biological target. These studies are essential for the rational design of more effective and specific therapeutic compounds.

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For pyrazine-based derivatives, particularly those designed as kinase inhibitors, several key pharmacophoric elements have been identified. nih.gov

The core pyrazine ring itself is a fundamental pharmacophoric element. One of the nitrogen atoms in the pyrazine ring often acts as a hydrogen bond acceptor, forming a critical interaction with the hinge region of a kinase protein. pharmablock.com This interaction helps to anchor the inhibitor in the ATP-binding pocket of the enzyme.

The substituent at the 2-position of the pyrazine ring, in this case, a chlorine atom, can be varied to modulate the electronic properties and binding affinity of the molecule. The chlorine atom is an electron-withdrawing group that can influence the basicity of the pyrazine nitrogens and participate in halogen bonding or other interactions within the target protein.

The 6-position substituent, the (3-methoxyphenoxy) group, is another critical component of the pharmacophore. This group occupies a larger region of the binding pocket and can be modified to enhance potency and selectivity. The phenoxy linker provides a defined geometry for the terminal phenyl ring. The substitution pattern on this phenyl ring is a key area for SAR studies. The methoxy (B1213986) group at the 3-position, for example, can be altered in terms of its nature (e.g., electron-donating or -withdrawing) and its position on the ring to probe the steric and electronic requirements of the target's binding site.

In a study on mdpi.commedchemexpress.comnih.govtriazolo[4,3-a]pyrazine derivatives, which share a related core structure, the introduction of a fluorine atom on the phenoxy group was found to be favorable for antiproliferative activity. frontiersin.org This highlights the importance of the substitution on the phenoxy ring for biological activity.

A hypothetical SAR study on this compound derivatives might involve synthesizing analogs with different substituents on the phenoxy ring and evaluating their inhibitory activity against a target kinase. The data from such a study could be presented in a table to illustrate the impact of these modifications.

| Compound | R Group (on Phenoxy Ring) | Kinase Inhibitory Activity (IC50, nM) |

|---|---|---|

| 1a | 3-OCH3 (parent) | 50 |

| 1b | H | 150 |

| 1c | 3-F | 25 |

| 1d | 4-F | 75 |

| 1e | 3-Cl | 30 |

| 1f | 3-CH3 | 60 |

This table presents hypothetical data for illustrative purposes.

The interaction between a drug molecule and its biological target is governed by a combination of steric and electronic factors. SAR studies aim to dissect these contributions to understand how the size, shape, and electronic distribution of a molecule affect its binding affinity and biological activity.

Steric Contributions:

The size and shape of substituents play a crucial role in determining how well a molecule fits into its binding site. Bulky substituents can cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger group may be necessary to fill a hydrophobic pocket and enhance binding affinity.

For derivatives of this compound, the steric bulk of substituents on the phenoxy ring can significantly impact activity. For instance, replacing the methoxy group with a larger group like an ethoxy or isopropoxy group could either improve or diminish activity depending on the topology of the target's binding site.

In a study on substituted pyridazines, a related dinitrogen-containing heterocycle, it was observed that increased steric demand around the nitrogen atoms could inhibit the formation of active complexes. nih.gov This suggests that bulky groups near the pyrazine core of this compound derivatives might also negatively impact their activity.

Electronic Contributions:

The electron-deficient nature of the pyrazine ring is a key electronic feature. medchemexpress.com The electronegative nitrogen atoms reduce the electron density on the ring carbons. mdpi.com Substituents on the pyrazine and phenoxy rings can further modulate this electron distribution.

For example, introducing an electron-withdrawing group like a fluorine atom onto the phenoxy ring can alter the charge distribution of the entire molecule, potentially leading to stronger interactions with the target protein. As noted in the study on mdpi.commedchemexpress.comnih.govtriazolo[4,3-a]pyrazine derivatives, the introduction of a fluorine atom was beneficial for activity. frontiersin.org This could be due to favorable electronic interactions or the formation of a hydrogen bond with a specific amino acid residue.

Conversely, an electron-donating group like a methyl group might increase the electron density in the phenoxy ring, which could be favorable or unfavorable depending on the electronic environment of the binding site.

A systematic analysis of these contributions can be illustrated through a data table comparing the effects of different substituents on biological activity.

| Compound | Substituent (R) | Electronic Effect | Steric Effect (van der Waals radius, Å) | Biological Activity (IC50, nM) |

|---|---|---|---|---|

| 2a | H | Neutral | 1.20 | 200 |

| 2b | F | Electron-withdrawing | 1.47 | 80 |

| 2c | Cl | Electron-withdrawing | 1.75 | 95 |

| 2d | CH3 | Electron-donating | 2.00 | 150 |

| 2e | OCH3 | Electron-donating | - | 120 |

| 2f | CF3 | Strongly Electron-withdrawing | - | 60 |

This table presents hypothetical data for illustrative purposes to demonstrate the interplay of steric and electronic effects.

By carefully analyzing the data from such SAR studies, medicinal chemists can build a comprehensive understanding of the pharmacophoric requirements and the steric and electronic factors that govern the activity of this compound derivatives. This knowledge is instrumental in the rational design of new compounds with improved therapeutic profiles.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-6-(3-methoxyphenoxy)pyrazine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and predicting a wide range of molecular properties. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenoxy group, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyrazine (B50134) ring, particularly influenced by the electron-withdrawing chloro substituent. wuxibiology.com This distribution dictates the molecule's charge transfer characteristics. mahendrapublications.com From the HOMO and LUMO energies, key quantum chemical parameters can be derived to quantify reactivity. mdpi.comsemanticscholar.org

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Formula | Description | Predicted Significance |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Difference in energy between LUMO and HOMO | Correlates with chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | Measures electron-donating tendency |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | Measures electron-accepting tendency |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | High hardness implies lower reactivity |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness | High softness implies higher reactivity |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons | Indicates the overall electron-attracting nature |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons | Quantifies electrophilic character |

DFT calculations are highly effective in predicting vibrational spectra, such as Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.govresearchgate.net By computing the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. scholarsresearchlibrary.com These theoretical predictions are crucial for the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching of the pyrazine ring, and C-O-C stretching of the ether linkage. researchgate.net The comparison between theoretical and experimental spectra can confirm the molecular structure and provide insights into the influence of substituents on the vibrational modes. nih.gov Time-Dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra, providing information on the molecule's electronic transitions. nih.govresearchgate.net

To understand the chemical reactivity of this compound, DFT provides powerful tools like Molecular Electrostatic Potential (MEP) mapping and Fukui functions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It is color-coded to identify regions of varying charge distribution. For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy (B1213986) group, indicating these are the most probable sites for electrophilic attack. researchgate.netnih.gov

Positive Potential (Blue): Located around the hydrogen atoms, suggesting susceptibility to nucleophilic attack. walisongo.ac.id

Near-Zero Potential (Green): Typically found over the carbon-rich aromatic regions. wolfram.com

Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net They are used to identify the most reactive atomic sites. Condensed Fukui functions pinpoint specific atoms prone to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). chemrxiv.org For this molecule, the pyrazine ring carbons would be expected to be susceptible to nucleophilic attack, while the phenoxy ring would be more prone to electrophilic attack. researchgate.netchemrxiv.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. mdpi.com For this compound, a key area of flexibility is the ether linkage between the pyrazine and phenoxy rings.

Quantitative Structure-Activity Relationship (QSAR) Modeling based on Chemical Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, a QSAR model could be developed to predict its potential efficacy as, for example, a kinase inhibitor.

The process involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical properties. These descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Quantum chemical descriptors: Such as HOMO/LUMO energies and dipole moment, calculated using DFT.

A statistical method, like multiple linear regression, is then used to create a predictive model correlating these descriptors with experimentally determined biological activity. nih.gov Such a model can guide the design of new analogues with potentially improved activity.

Ligand-Protein Interaction Modeling and Binding Site Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is essential for understanding the potential mechanism of action of this compound at a molecular level.

In a typical docking study, the molecule would be placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on the predicted binding affinity. mahendrapublications.com The analysis of the best-scoring pose reveals key intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions could include: researchgate.netnih.gov

Table 2: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Potential Molecular Moiety Involved | Description |

| Hydrogen Bonding | Pyrazine nitrogen atoms | Acting as hydrogen bond acceptors with donor residues in the protein (e.g., Lys, Arg, Ser). nih.gov |

| Halogen Bonding | Chlorine atom | The electropositive crown of the chlorine atom can interact with nucleophilic residues (e.g., backbone carbonyls). researchgate.netnih.gov |

| π-π Stacking | Pyrazine and phenoxy rings | Face-to-face or T-shaped stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp). researchgate.net |

| Hydrophobic Interactions | Aromatic rings and methoxy group | Interactions with nonpolar residues in the binding pocket (e.g., Val, Leu, Ile). semanticscholar.org |

| van der Waals Forces | Entire molecule | General non-specific attractive or repulsive forces contributing to binding stability. |

This detailed binding site analysis is crucial for structure-based drug design, providing a rationale for the molecule's activity and guiding further optimization. researchgate.net

Future Research Directions in 2 Chloro 6 3 Methoxyphenoxy Pyrazine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The progression of chemical synthesis is increasingly driven by the need for eco-friendly, cost-effective, and efficient processes. tandfonline.comresearchgate.net Traditional methods for synthesizing pyrazine (B50134) derivatives often involve multi-step procedures with harsh reagents. google.com Future research will likely pivot towards greener and more sustainable alternatives.

Key areas of development include:

One-Pot Reactions: Designing synthesis cascades where multiple transformations occur in a single reaction vessel minimizes waste and improves efficiency. A greener, one-pot method for preparing pyrazine derivatives of complex molecules has already been reported, demonstrating the viability of this approach. tandfonline.com

Advanced Catalysis: The use of earth-abundant metal catalysts, such as manganese, is a promising avenue for developing sustainable synthetic routes. nih.gov For instance, manganese pincer complexes have been successfully used to catalyze the acceptorless dehydrogenative coupling of 2-amino alcohols to form 2,5-substituted pyrazines, generating only water and hydrogen gas as byproducts. nih.gov Applying similar catalytic principles to the C-O bond formation between a chloropyrazine and a phenol (B47542) could offer a more sustainable route to compounds like 2-Chloro-6-(3-methoxyphenoxy)pyrazine.

Continuous-Flow Systems: These systems offer enhanced control over reaction parameters, improved safety, and potential for scalability. A continuous-flow system utilizing an immobilized enzyme (Lipozyme® TL IM) has been developed for the synthesis of pyrazinamide (B1679903) derivatives, achieving high yields in short reaction times with greener solvents. researchgate.net Adapting such biocatalytic or chemocatalytic flow systems for the synthesis of phenoxy-substituted chloropyrazines is a logical next step.

Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields. It has been effectively used in the synthesis of pyrazine-triazole conjugates via click chemistry, highlighting its utility for creating complex pyrazine derivatives. nih.gov

These methodologies represent a shift away from classical condensation reactions of 1,2-diketones with 1,2-diamines and move towards more atom-economical and environmentally benign processes. tandfonline.com

Advanced Spectroscopic and Structural Characterization Techniques for Complex Analogues

As more complex analogues of this compound are synthesized, sophisticated characterization techniques will be essential to fully elucidate their structures and properties. While standard techniques like 1H NMR, 13C NMR, and mass spectrometry provide foundational data, advanced methods will be required for unambiguous structural assignment and conformational analysis.

Future research will increasingly rely on:

Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. It has been used to determine the crystal structures of various pyrazine-containing coordination complexes, revealing intricate details about metal-ligand interactions and coordination geometries. inorgchemres.org For novel or structurally ambiguous analogues, this method will be indispensable.

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for assigning complex proton and carbon signals. Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the spatial proximity of atoms, helping to determine the preferred conformation of flexible side chains, such as the methoxyphenoxy group.

Computational Spectroscopy: The integration of Density Functional Theory (DFT) calculations with experimental spectroscopic data enhances the accuracy of spectral assignments. DFT has been used to support the vibrational assignments from FT-IR and FT-Raman spectra of halogen-substituted pyrazine carboxamides, providing a deeper understanding of the molecule's vibrational modes. chemrxiv.org This combined approach will be vital for characterizing new, complex derivatives.

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) provide information on the thermal stability and decomposition patterns of new compounds, which is crucial for applications in materials science. joac.infobendola.com

These advanced techniques will provide the high-resolution structural data necessary to establish clear structure-activity relationships (SAR) for newly synthesized compounds.

Innovative Computational Approaches for De Novo Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and reducing the reliance on costly and time-consuming trial-and-error synthesis. mdpi.com For pyrazine derivatives, computational approaches can guide the design of new analogues of this compound.

Key computational strategies for future research include:

Structure-Based Drug Design: If a biological target is identified, the crystal structure of the target protein can be used to design ligands that fit precisely into its binding site. This approach has been used to design novel pyrazine-based allosteric inhibitors of the SHP2 protein, a target in cancer therapy. mdpi.com Computational docking can predict binding modes and affinities, prioritizing compounds for synthesis.

Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of a known set of active compounds, a pharmacophore model can be built. This model can then be used to screen virtual libraries for new molecules that match the pharmacophore, or to guide the modification of an existing scaffold like this compound.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can predict a wide range of molecular properties, including electronic structure, reactivity, and stability. tandfonline.com DFT has been used to evaluate the potential of polycyclic pyrazine derivatives as energetic materials by calculating properties like heat of formation, density, and detonation velocity. tandfonline.com Similar calculations can predict the reactivity of sites on the pyrazine ring, guiding further synthetic modifications. science.gov Molecular orbital analysis can help correlate electronic properties with observed activities. science.gov

These in silico methods will accelerate the discovery process by allowing researchers to design and prioritize molecules with a higher probability of success before committing to their synthesis.

Exploration of New Chemical Space for Pyrazine Derivatives and Hybrid Structures

Expanding beyond simple substitutions on the pyrazine core, a significant future direction involves the exploration of novel chemical space through the creation of hybrid molecules and fused ring systems. The this compound scaffold is well-suited for this, as the chlorine atom serves as a versatile handle for various cross-coupling reactions. mdpi.com

Promising areas for exploration include:

Molecular Hybrids: This strategy involves covalently linking the pyrazine moiety to other known pharmacophores or natural product scaffolds to create new chemical entities with potentially synergistic or novel biological activities. nih.govmdpi.com Numerous natural product-pyrazine hybrids have been synthesized, combining pyrazine with structures like chalcones, resveratrol, curcumin, and triterpenoids, resulting in compounds with a wide range of biological activities including anticancer and anti-inflammatory effects. nih.govmdpi.comnih.gov

Fused Heterocyclic Systems: The annulation of other heterocyclic rings onto the pyrazine core can create rigid, planar systems with unique photophysical and electronic properties. researchgate.net For example, furazano[3,4-b]pyrazines are an important class of electron-deficient fused systems investigated for their potential as energetic materials and as components in push-pull chromophores for materials science. researchgate.net Similarly, nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives have been designed as dual kinase inhibitors. nih.gov

Advanced Coupling Reactions: The chlorine atom on the pyrazine ring can be readily displaced or used in cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. mdpi.com These reactions enable the introduction of a wide variety of aryl, alkynyl, and amino substituents, respectively, dramatically expanding the structural diversity of accessible derivatives. This allows for systematic exploration of the chemical space around the pyrazine core to optimize properties for specific applications. mdpi.com

By venturing into these new areas, researchers can move beyond incremental modifications and uncover entirely new classes of pyrazine-based compounds with novel functions and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-(3-methoxyphenoxy)pyrazine, and how do reaction conditions influence yield?

- Methodology : A nucleophilic aromatic substitution (SNAr) is typically employed, where 2-chloro-6-aminopyrazine reacts with 3-methoxyphenol under alkaline conditions. For example, in a similar synthesis of 2-(2-methoxyphenoxy)pyrazine, sodium hydroxide facilitated deprotonation of the phenol, enabling substitution at the pyrazine ring . Key variables include solvent choice (e.g., THF or DMF), temperature (80–100°C), and stoichiometric ratios. Yield optimization may require monitoring reaction progress via HPLC or TLC.

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR (C-O-C stretch at ~1250 cm) .

- Elemental Analysis : Validate empirical formula (CHClNO) with ≤0.4% deviation .

Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?

- Methodology : Slow evaporation from chloroform or THF is effective for obtaining single crystals. In a structurally analogous compound (2-(2-methoxyphenoxy)pyrazine), weak π–π interactions between pyrazine rings (centroid–centroid distance = 3.85 Å) stabilized the crystal lattice . For poorly crystalline batches, try seeding or solvent layering with hexane.

Advanced Research Questions

Q. How does the electronic nature of substituents on the pyrazine ring affect regioselectivity in further functionalization?

- Methodology : The electron-withdrawing chlorine atom activates the pyrazine ring for SNAr reactions. Computational studies (DFT calculations) can predict reactivity at specific positions. For example, in 3-chloro-5H-pyrrolo[2,3-b]pyrazine, the C-5 position is more electrophilic due to resonance effects . Experimentally, monitor reaction outcomes with substituents like amines or thiols using -NMR to track regioselectivity.

Q. What strategies mitigate competing side reactions during derivatization (e.g., elimination or oxidation)?

- Methodology :

- Temperature Control : Lower temperatures (0–25°C) reduce elimination pathways during alkylation.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines. For example, tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate derivatives avoid unwanted cyclization .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)) enable selective cross-coupling without oxidizing sensitive methoxy groups .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Case Study : In 2-(2-methoxyphenoxy)pyrazine, X-ray diffraction confirmed a dihedral angle of 72.79° between the pyrazine and benzene rings, contradicting initial DFT-predicted coplanarity . Refinement with SHELX software and hydrogen placement at calculated positions (riding model) improved accuracy.

Research Gaps and Contradictions

- Contradiction : reports weak π–π interactions stabilizing the crystal structure, while emphasizes hydrogen bonding in analogous compounds. Further studies using variable-temperature XRD could clarify dominant forces.

- Gap : Limited data exist on the compound’s bioactivity. Researchers could adapt antibacterial assays from triazole derivatives (e.g., MIC testing against E. coli and S. aureus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.